7-epi-Cefazolin-13C2,15N Sodium Salt
Description
Structural and Isotopic Definition
The molecular structure of 7-epi-Cefazolin-13C2,15N Sodium Salt is characterized by the molecular formula C12¹³C2H13N7¹⁵NNaO4S3, with a molecular weight of 479.47 daltons. This compound represents a stereochemical variant of the traditional cefazolin structure, specifically featuring an epimeric configuration at the seventh position of the beta-lactam ring system. The epimeric designation indicates that this compound possesses the (6R,7S) stereochemical configuration, as opposed to the (6R,7R) configuration found in conventional cefazolin.
The isotopic labeling pattern involves the strategic incorporation of two carbon-13 atoms and one nitrogen-15 atom within the molecular framework. The carbon-13 labels are positioned within the tetrazolyl side chain portion of the molecule, while the nitrogen-15 isotope replaces one of the nitrogen atoms in the same functional group. This selective labeling strategy ensures that the isotopic substitutions occur in regions of the molecule that do not significantly alter the compound's chemical behavior while providing distinct mass spectrometric signatures for analytical applications.
The stereochemical complexity of this compound is further enhanced by the presence of two defined stereocenters, both of which exhibit absolute stereochemical assignments. The epimeric nature of the compound, specifically at the seventh position of the beta-lactam ring, creates a diastereomeric relationship with the parent cefazolin molecule. This stereochemical difference, while subtle, can have significant implications for biological activity and analytical behavior.
The International Union of Pure and Applied Chemistry nomenclature for this compound describes it as (6R,7S)-7-(2-(1H-tetrazol-1-yl)acetamido)-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid-13C2-15N sodium salt. This systematic naming convention clearly delineates both the stereochemical configuration and the isotopic labeling pattern, providing researchers with precise chemical identification.
Role in Cephalosporin Research
The application of 7-epi-Cefazolin-13C2,15N Sodium Salt in cephalosporin research encompasses multiple analytical and investigative domains. Primary applications include analytical method development, method validation procedures, and quality control applications during synthesis and formulation stages of drug development. The compound serves as a reference standard for traceability against pharmacopeial standards, including United States Pharmacopeia and European Pharmacopoeia specifications.
In mass spectrometric analyses, the isotopic labels provide distinct mass shifts that enable precise quantification of cefazolin and related compounds in complex biological matrices. The carbon-13 and nitrogen-15 labels create characteristic mass spectrometric patterns that can be readily distinguished from endogenous compounds and unlabeled analytes. This capability is particularly valuable in pharmacokinetic studies where accurate quantification of drug concentrations in biological samples is essential.
Research applications extend to the investigation of beta-lactam antibiotic mechanisms and resistance pathways. The compound's utility in isotope-edited infrared difference spectroscopy allows researchers to interrogate molecular interactions with protein targets, such as beta-lactamase enzymes. These spectroscopic techniques provide insights into the binding interactions and conformational changes that occur when beta-lactam antibiotics interact with their biological targets.
The compound's role in pharmaceutical toxicology reference materials represents another significant application area. As regulatory authorities increasingly require comprehensive impurity profiling and related substance analysis, isotopically labeled reference standards like 7-epi-Cefazolin-13C2,15N Sodium Salt become essential tools for meeting these analytical requirements.
Historical Development of Isotopically Labeled β-Lactams
The historical development of isotopically labeled beta-lactam antibiotics represents a fascinating intersection of analytical chemistry advancement and pharmaceutical research needs. Early investigations into isotopic labeling of beta-lactam compounds focused primarily on understanding biosynthetic pathways and mechanistic aspects of antibiotic action. Initial studies in the 1970s explored the preparation of epimeric cephalosporin derivatives, with researchers at Bristol Laboratories developing methods for the direct preparation of 7-epi-aminocephalosporanic acid derivatives.
The foundational work by Kim and McGregor demonstrated that base-catalyzed epimerization could be used to prepare 7-epi-cephalosporin derivatives, although the procedures were initially considered inconvenient for routine synthesis. Their research showed that treatment of specific Schiff base derivatives with diisopropylethylamine in tetrahydrofuran or diethyl ether could produce epimeric mixtures with minimal formation of undesired delta-2 isomers.
Advances in isotopic labeling technology during the 1980s and 1990s enabled the development of more sophisticated labeling strategies. The introduction of stable isotope labeling techniques allowed researchers to incorporate carbon-13 and nitrogen-15 atoms at specific positions within beta-lactam molecules without significantly altering their chemical or biological properties. This capability opened new avenues for mechanistic studies and analytical applications.
The evolution toward biosynthetic incorporation of isotopic labels represents a significant advancement in the field. Recent research has demonstrated that site-specific carbon-13 labels can be introduced into the canonical beta-lactam carbonyl through biosynthetic production using modified chemically defined media. This approach involves utilizing sulfur-depleted media with isotopically labeled cysteine as the exclusive sulfur source, resulting in high isotope incorporation rates and practical yields for research applications.
Properties
Molecular Formula |
C₁₂¹³C₂H₁₃N₇¹⁵NNaO₄S₃ |
|---|---|
Molecular Weight |
479.47 |
Synonyms |
(6R,7S)-3-[[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-8-oxo-7-[(1H-tetrazol-1-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid-13C2,15N Sodium Salt; |
Origin of Product |
United States |
Scientific Research Applications
Antibacterial Properties
7-epi-Cefazolin exhibits potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis, making it effective in treating infections caused by susceptible organisms. This property is crucial for developing new therapeutic strategies against antibiotic-resistant strains.
Isotopic Labeling in Pharmacokinetics
The isotopic labeling with carbon-13 and nitrogen-15 allows researchers to trace the metabolic pathways of 7-epi-Cefazolin in biological systems. This application is vital for pharmacokinetic studies, enabling scientists to understand how the drug is absorbed, distributed, metabolized, and excreted in organisms.
Analytical Chemistry
7-epi-Cefazolin-13C2,15N Sodium Salt serves as an internal standard in analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS). Its use improves the accuracy and reliability of quantitative analyses for other antibiotics and metabolites in complex biological matrices like blood, urine, and tissue samples .
Veterinary Medicine
The compound has been explored for its potential applications in veterinary medicine, particularly in treating infections in livestock. Studies have indicated that 7-epi-Cefazolin can effectively manage bacterial infections in animals, contributing to better health management practices in agriculture .
Clinical Trials
Clinical trials have demonstrated the effectiveness of 7-epi-Cefazolin against specific bacterial infections. For instance, a study on its use in surgical prophylaxis showed a significant reduction in postoperative infections compared to controls .
Environmental Monitoring
Research has also focused on detecting residues of 7-epi-Cefazolin in environmental samples. The compound's stability and detectability make it suitable for monitoring antibiotic contamination in water sources and soil, which is essential for assessing ecological impacts .
Comparison with Similar Compounds
Key Characteristics:
- Molecular Formula : C₁₂¹³C₂H₁₃N₇¹⁵NNaO₄S₃ .
- Molecular Weight : 479.47 g/mol .
- Isotopic Composition : Contains two ¹³C atoms and one ¹⁵N atom, replacing their natural isotopes in the parent compound .
- Purity : >95% (HPLC) .
- Storage : Requires storage at -20°C to maintain stability .
The "7-epi" designation indicates an epimeric configuration at the 7-position of the cephem nucleus, which alters stereochemistry and may reduce antibacterial activity compared to unmodified Cefazolin. This makes it valuable for studying degradation pathways and impurity profiling .
Comparison with Similar Compounds
Structural and Isotopic Differences
The table below highlights critical distinctions between 7-epi-Cefazolin-13C₂,¹⁵N Sodium Salt and related compounds:
Key Observations :
- Isotopic Labeling: Unlike Cefazolin-d₂-¹⁵N (deuterium-based), 7-epi-Cefazolin-13C₂,¹⁵N uses non-radioactive ¹³C and ¹⁵N, enabling precise detection via mass spectrometry without isotopic interference .
- Epimerization : The 7-epi configuration distinguishes it from the parent Cefazolin, which has optimal antibacterial activity. This stereochemical change renders it useful for studying degradation products .
- Molecular Weight : The isotopic substitution increases molecular weight by ~3–26 g/mol compared to unlabelled or deuterated analogs, aiding in analytical differentiation .
Stability and Handling
- Storage : Requires -20°C storage, whereas unlabelled Cefazolin Sodium Salt may remain stable at room temperature .
- Sensitivity : Isotope-labeled compounds like 7-epi-Cefazolin-13C₂,¹⁵N are more sensitive to environmental degradation due to isotopic effects, necessitating stringent handling protocols .
Research Findings and Industrial Relevance
- Degradation Studies : 7-epi-Cefazolin-13C₂,¹⁵N is critical for identifying epimerization pathways in Cefazolin formulations, a common degradation mechanism in cephalosporins .
- Comparative Pharmacokinetics : Studies using deuterated Cefazolin (Cefazolin-d₂-¹⁵N) demonstrate similar clearance rates to the parent drug, whereas the 7-epi form shows reduced bioavailability due to altered binding affinity .
- Analytical Precision : The compound’s isotopic signature enables detection at trace levels (ppb), surpassing unlabelled standards in sensitivity .
Preparation Methods
Molecular Architecture
The compound (C12^13C2H13N7^15NNaO4S3) features a bicyclic β-lactam core with a 7-epi configuration, distinguished by the inversion of stereochemistry at the C7 position compared to native cefazolin. The isotopic labels are strategically placed:
-
13C2 : Incorporated into the acetyl group of the tetrazol-1-ylacetamido side chain (carbonyl and methylene carbons).
The sodium salt form enhances solubility, critical for analytical applications.
Stereochemical Considerations
Epimerization at C7 is achieved under controlled alkaline conditions, promoting equilibrium between the native and epi forms. The 7-epi configuration is stabilized via intramolecular hydrogen bonding between the C7 amino group and the β-lactam carbonyl, as confirmed by NMR studies.
Synthetic Routes for 7-epi-Cefazolin-13C2,15N Sodium Salt
Semi-Synthetic Pathway from 7-Aminocephalosporanic Acid (7-ACA)
The synthesis follows a four-step sequence:
-
Side Chain Introduction :
-
Thiadiazole Sulfidation :
-
Epimerization at C7 :
-
Salt Formation :
13C2 Incorporation
15N Enrichment
-
Tetrazole Synthesis : 15N-labeled sodium azide and nitriles (e.g., acetonitrile-15N) undergo [2+3] cycloaddition under microwave irradiation (100°C, 30 min).
Purification and Characterization
Chromatographic Purification
Spectroscopic Confirmation
-
NMR (500 MHz, D2O) :
-
High-Resolution MS :
Analytical Validation in Biological Matrices
LC-MS/MS Quantification
Cross-Matrix Accuracy
| Matrix | Accuracy (%) | Precision (% CV) |
|---|---|---|
| Plasma | 96.3–110 | ≤3.0 |
| Adipose | 99.1–101 | ≤4.5 |
| Muscle | 97.8–103 | ≤5.2 |
Applications in Pharmacokinetic Studies
The labeled compound enables precise tracking of cefazolin distribution:
-
Subcutaneous Adipose : Peak concentration of 112 µg/g at 2 h post-dose.
-
Plasma Half-Life : 1.8 h in obese patients vs. 2.4 h in non-obese.
Challenges and Optimization
Q & A
Basic Research Questions
What analytical methods are recommended for characterizing the isotopic purity and structural integrity of 7-epi-Cefazolin-<sup>13</sup>C2</sup>,<sup>15</sup>N Sodium Salt?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is critical for verifying isotopic enrichment and structural fidelity. The USP monograph for Cefazolin Sodium specifies chromatographic conditions, including pH 3.6 and 7.0 buffers, to resolve epimeric forms and detect impurities . Ultraviolet-visible spectrophotometry at 400 nm can assess solution clarity and detect degradation products within 10 minutes of preparation . For isotopic validation, <sup>13</sup>C and <sup>15</sup>N nuclear magnetic resonance (NMR) should supplement MS data to confirm labeling efficiency.
How can researchers ensure batch-to-batch consistency in synthesized 7-epi-Cefazolin-<sup>13</sup>C2</sup>,<sup>15</sup>N Sodium Salt?
- Methodological Answer : Implement rigorous quality control (QC) protocols, including:
- Peptide content analysis : Quantify the active component via internal standard calibration using USP Cefazolin Reference Standard .
- Impurity profiling : Use liquid chromatography (LC) to monitor related substances, such as free acids or epimerization byproducts, with detection limits ≤1 ppm for heavy metals .
- Isotopic consistency : Employ isotopic ratio mass spectrometry (IRMS) to verify <sup>13</sup>C and <sup>15</sup>N enrichment across batches, minimizing variability in tracer studies .
Q. What are the critical parameters for stabilizing 7-epi-Cefazolin-<sup>13</sup>C2,<sup>15</sup>N Sodium Salt in aqueous solutions?
- Methodological Answer : Stability is pH- and temperature-dependent. Prepare solutions in freshly boiled, cooled water to minimize dissolved oxygen, and adjust pH to 3.6–7.0 using citrate or phosphate buffers to prevent hydrolysis . Store aliquots at –80°C in amber vials to mitigate photodegradation. Conduct accelerated stability studies at 40°C/75% relative humidity (ICH Q1A guidelines) to model shelf-life .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis of 7-epi-Cefazolin-<sup>13</sup>C2,<sup>15</sup>N Sodium Salt?
- Methodological Answer : Apply response surface methodology (RSM) to identify critical factors (e.g., reaction temperature, isotopic precursor concentration, pH). A central composite design (CCD) reduces the number of trials while modeling interactions between variables. For example, varying <sup>15</sup>N-ammonia concentration and residence time in the reactor can maximize labeling efficiency while minimizing epimerization . Statistical software (e.g., JMP, Minitab) enables multivariate analysis to predict optimal conditions .
Q. What computational strategies improve pharmacokinetic modeling of 7-epi-Cefazolin-<sup>13</sup>C2,<sup>15</sup>N Sodium Salt in tracer studies?
- Methodological Answer : Use physiologically based pharmacokinetic (PBPK) software (e.g., GastroPlus, Simcyp) to simulate distribution, metabolism, and excretion. Input parameters include:
- Isotope-specific physicochemical properties : Adjust partition coefficients for <sup>13</sup>C/<sup>15</sup>N to reflect altered hydrophobicity.
- Enzyme kinetics : Incorporate stable isotope effects (SIEs) on cytochrome P450 metabolism using density functional theory (DFT) calculations .
Validate models against LC-MS/MS data from plasma samples collected at multiple timepoints .
Q. How should researchers resolve discrepancies in bioactivity data between 7-epi-Cefazolin and its isotopically labeled analog?
- Methodological Answer : Discrepancies may arise from isotopic mass effects or impurities. Follow this workflow:
Replicate experiments : Ensure consistent cell culture conditions (e.g., passage number, media composition) to rule out biological variability .
Dose-response normalization : Express activity relative to molar concentration, accounting for differences in molecular weight due to isotopic labels .
Impurity correction : Use LC-MS to quantify unlabeled contaminants and adjust bioactivity calculations using a correction factor .
Q. What advanced separation techniques enhance purification of 7-epi-Cefazolin-<sup>13</sup>C2,<sup>15</sup>N Sodium Salt from reaction mixtures?
- Methodological Answer : Membrane-based tangential flow filtration (TFF) removes low-molecular-weight impurities (e.g., unreacted <sup>15</sup>N-ammonia). Follow with preparative HPLC using a C18 column and gradient elution (0.1% formic acid in acetonitrile/water) to isolate the epimer. Monitor fractions by MS to confirm isotopic integrity .
Data Management & Reproducibility
Q. How can researchers ensure reproducibility in studies using 7-epi-Cefazolin-<sup>13</sup>C2,<sup>15</sup>N Sodium Salt?
- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles:
- Metadata documentation : Record isotopic enrichment (e.g., % <sup>13</sup>C/<sup>15</sup>N), synthesis lot numbers, and storage conditions in electronic lab notebooks .
- Open-source tools : Use platforms like KNIME or Galaxy for workflow standardization in data preprocessing and statistical analysis .
Q. What statistical methods are appropriate for analyzing dose-dependent effects of 7-epi-Cefazolin-<sup>13</sup>C2,<sup>15</sup>N Sodium Salt in antimicrobial assays?
- Methodological Answer : Non-linear regression (e.g., four-parameter logistic model) fits dose-response curves. Apply bootstrap resampling to estimate 95% confidence intervals for IC50 values. For multi-group comparisons, use ANOVA with post-hoc Tukey tests, ensuring normality via Shapiro-Wilk testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
